3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid
Description
3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid is an organic compound with the molecular formula C13H17NO3. It is also known by its IUPAC name, N-(4-methylbenzoyl)valine. This compound is characterized by the presence of a formamido group attached to a butanoic acid backbone, with a methyl group at the third position and a 4-methylphenyl group attached to the formamido nitrogen.
Properties
IUPAC Name |
3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHARFVDRHZIASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid typically involves the reaction of valine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of valine and the acyl chloride, followed by hydrolysis to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields amines.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid
- 3-Methyl-2-[(4-chlorophenyl)formamido]butanoic acid
- 3-Methyl-2-[(4-fluorophenyl)formamido]butanoic acid
Uniqueness
3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Biological Activity
3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid, a derivative of carboxylic acids, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a methyl group, a formamido group, and a butanoic acid backbone. Its molecular formula is , with a molar mass of approximately 219.27 g/mol.
The biological activity of 3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
- Antimicrobial Properties : The structure suggests potential interactions with bacterial membranes, leading to disruption and cell death.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis, enhancing its therapeutic efficacy in various conditions.
Biological Activities
Several studies have investigated the biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives similar to 3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid can induce apoptosis in cancer cell lines. For example, a study demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values less than 100 µg/mL .
- Anti-inflammatory Properties : Preliminary findings suggest that this compound may reduce pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study focused on the effects of 3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid on human lung cancer cells showed that treatment resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a clinical evaluation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load after treatment with concentrations as low as 50 µg/mL, supporting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
